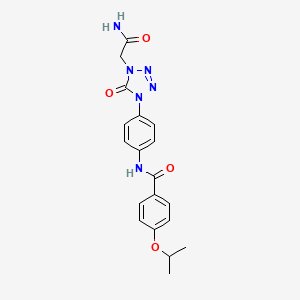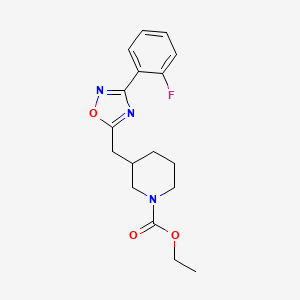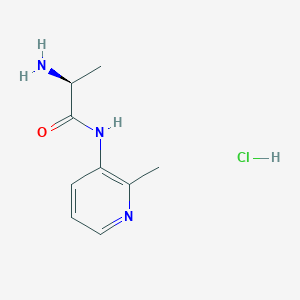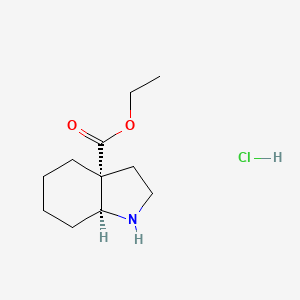![molecular formula C20H14ClN3O B2807924 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 868155-50-4](/img/structure/B2807924.png)
2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a chemical compound with potential applications in scientific research. It is a quinazoline derivative that has been synthesized and studied for its biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Derivatives
Benzo[e]-1,3,4-triazepine Derivatives Synthesis : A study by Ishiwaka et al. (1970) describes the synthesis of 3,7-disubstituted 5-phenyl-2,3-dihydro-1H-benzo[e]-1,3,4-triazepines from 2-aminobenzophenone semicarbazones or phenylhydrazones, which are related to the 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol compound (Ishiwaka, Sano, Isagawa, & Fushizaki, 1970).
Cyclization of Quinazoline Derivatives : Kwon et al. (1973) explored the synthesis of various quinazoline derivatives, starting from compounds like 2-amino-5-chlorobenzophenone, which is structurally similar to the subject compound (Kwon, Ikeda, & Isagawa, 1973).
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : Ghosh et al. (2015) studied the synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety, demonstrating antimicrobial properties. This research is relevant due to the structural similarities with 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol (Ghosh, Verma, Mukerjee, & Mandal, 2015).
Antimicrobial Activity of Quinazoline Derivatives : Patel and Shaikh (2011) synthesized new quinazoline derivatives, which included compounds structurally related to 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol, and evaluated their antimicrobial activities (Patel & Shaikh, 2011).
Optical and Electrochemical Properties
- Study on Green-Light-Emitting Complexes : Balijapalli and Iyer (2015) researched the synthesis and optical properties of 2-(4-phenylquinolin-2-yl)phenol derivatives. They found these compounds to be highly emissive in the solid state, indicating potential applications in optical materials, related to the fluorescence characteristics of 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol (Balijapalli & Iyer, 2015).
properties
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)24-20(22-16)23-17-8-4-5-9-18(17)25/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQIODGPLVJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2807842.png)

![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)
![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)
![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine](/img/structure/B2807856.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2807858.png)


![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)